molecular formula C26H22FN5O2 B11540991 7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B11540991
M. Wt: 455.5 g/mol
InChI Key: JKRQUCZBSRRHGQ-QSXCDPBRSA-N
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Description

1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N’-[(E)-PHENYLMETHYLIDENE]-1,4-DIHYDROQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, fluorine substitution, and hydrazine-derived functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N’-[(E)-PHENYLMETHYLIDENE]-1,4-DIHYDROQUINOLINE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Hydrazine Functionalization: The hydrazine moiety can be introduced through the reaction of the quinoline derivative with hydrazine hydrate under reflux conditions.

    Condensation with Benzaldehyde Derivatives: The final step involves the condensation of the hydrazine-functionalized quinoline with benzaldehyde derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N’-[(E)-PHENYLMETHYLIDENE]-1,4-DIHYDROQUINOLINE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N’-[(E)-PHENYLMETHYLIDENE]-1,4-DIHYDROQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting materials due to its conjugated system and electronic properties.

    Chemical Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N’-[(E)-PHENYLMETHYLIDENE]-1,4-DIHYDROQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.

    Receptors: It can bind to cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID: A simpler quinoline derivative with similar core structure but lacking the hydrazine and benzylidene functional groups.

    6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOHYDRAZIDE: Another quinoline derivative with a hydrazide group but without the ethyl and benzylidene substitutions.

Uniqueness

1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N’-[(E)-PHENYLMETHYLIDENE]-1,4-DIHYDROQUINOLINE-3-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and benzylidene groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H22FN5O2

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C26H22FN5O2/c1-2-32-17-21(26(34)31-29-16-19-11-7-4-8-12-19)25(33)20-13-22(27)23(14-24(20)32)30-28-15-18-9-5-3-6-10-18/h3-17,30H,2H2,1H3,(H,31,34)/b28-15+,29-16+

InChI Key

JKRQUCZBSRRHGQ-QSXCDPBRSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N/N=C/C3=CC=CC=C3)F)C(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NN=CC3=CC=CC=C3)F)C(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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